N-tert-butyl-3-chloropropane-1-sulfonamide: A Technical Overview
N-tert-butyl-3-chloropropane-1-sulfonamide: A Technical Overview
CAS Number: 63132-85-4
This technical guide provides a comprehensive overview of N-tert-butyl-3-chloropropane-1-sulfonamide, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details the compound's properties, outlines its synthesis, and explores its potential applications, with a focus on presenting clear, actionable data and methodologies.
Physicochemical Properties
N-tert-butyl-3-chloropropane-1-sulfonamide is a stable organic compound with the molecular formula C₇H₁₆ClNO₂S.[1] Its molecular weight is 213.73 g/mol .[1] While comprehensive experimental data is limited in publicly available literature, key predicted and reported properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 63132-85-4 | [1] |
| Molecular Formula | C₇H₁₆ClNO₂S | [1] |
| Molecular Weight | 213.73 g/mol | [1] |
| Melting Point | 70-72 °C | ChemBK |
| Boiling Point (Predicted) | 293.7 ± 42.0 °C | ChemBK |
| Density (Predicted) | 1.153 ± 0.06 g/cm³ | ChemBK |
Synthesis and Reaction Mechanisms
The primary synthetic route to N-tert-butyl-3-chloropropane-1-sulfonamide involves the nucleophilic substitution reaction between 3-chloropropane-1-sulfonyl chloride and tert-butylamine.[2] This reaction is a standard method for the formation of sulfonamides.
A detailed experimental protocol, based on general principles of sulfonamide synthesis, is provided below.
Experimental Protocol: Synthesis of N-tert-butyl-3-chloropropane-1-sulfonamide
Materials:
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3-chloropropane-1-sulfonyl chloride
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tert-Butylamine
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Anhydrous dichloromethane (DCM)
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Triethylamine (Et₃N) or other suitable base
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
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Equipment for solvent evaporation (rotary evaporator)
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Chromatography supplies for purification (silica gel, solvents)
Procedure:
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In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloropropane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C using an ice bath.
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In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
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Add the tert-butylamine solution dropwise to the cooled solution of 3-chloropropane-1-sulfonyl chloride over a period of 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-tert-butyl-3-chloropropane-1-sulfonamide.
Characterization:
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
The following diagram illustrates the general workflow for this synthesis.
Applications in Drug Development and Agrochemicals
N-tert-butyl-3-chloropropane-1-sulfonamide serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of the reactive chloro- group allows for further functionalization, making it a valuable intermediate for creating libraries of compounds for screening and lead optimization.
While specific signaling pathways involving this exact molecule are not documented in the available literature, the broader class of sulfonamides is well-known for a variety of biological activities.[3] For instance, many sulfonamide-containing drugs act as inhibitors of specific enzymes.[3] The general mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[3]
The logical relationship for the role of this compound as a synthetic intermediate is depicted below.
Conclusion
N-tert-butyl-3-chloropropane-1-sulfonamide is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis and reactive nature make it an attractive starting material for a wide range of applications. Further research into the biological activities of its derivatives may reveal novel therapeutic agents.
